molecular formula C21H19N3O4S B2986466 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 873587-52-1

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2986466
CAS No.: 873587-52-1
M. Wt: 409.46
InChI Key: XQWGCTCMTJZRHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various reactions such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies . They have also been synthesized from α-bromoketones and 2-aminopyridines .

Scientific Research Applications

Structural Applications and Stability

Imidazo[1,5-a]pyridine-based structures, including derivatives of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide, are noted for their versatility in the generation of stable N-heterocyclic carbenes. These compounds have been synthesized and characterized, highlighting their potential in developing new types of stable ligands for metal complexes. This structural versatility is pivotal for the development of catalysts and materials with specific properties (Alcarazo et al., 2005).

Catalytic Applications

Research has demonstrated that derivatives of imidazo[1,2-a]pyridines, which may include the target compound, are effective in catalysis, specifically in reactions involving C-H activation. For instance, an efficient method for the bis-cyanation of arylimidazo[1,2-α]pyridines has been developed, indicating broad functional group tolerance and high yields. This methodology showcases the compound's potential in facilitating selective transformations in organic synthesis (Zhu et al., 2017).

Photophysical and Electronic Applications

The imidazo[1,2-a]pyridine scaffold, to which the target compound is related, has been explored for its photophysical properties, leading to the development of compounds with potential applications in optoelectronics. For example, studies on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes exhibit blue-green luminescence. These findings open avenues for the use of such compounds in light-emitting devices and as probes in bioimaging applications (Li et al., 2012).

Potential Anticholinesterase Agents

Imidazo[1,2-a]pyridine derivatives have been evaluated for their anticholinesterase potential, suggesting their therapeutic relevance in conditions associated with cholinergic dysfunction. Crystallographic studies and pharmacological evaluations indicate that modifications in the imidazo[1,2-a]pyridine structure, akin to the compound , can significantly influence biological activity, presenting a potential route for the development of new medicinal agents (Kwong et al., 2019).

Future Directions

Imidazo[1,2-a]pyridines have received significant attention due to their wide range of applications in medicinal chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the development of new synthetic methods and strategies for these compounds is very meaningful .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-27-17-10-11-19(28-2)20(13-17)29(25,26)23-16-8-6-15(7-9-16)18-14-24-12-4-3-5-21(24)22-18/h3-14,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWGCTCMTJZRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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